(Allyloxycarbonylbenzylamino)-acetic acid
Overview
Description
“(Allyloxycarbonylbenzylamino)-acetic acid” is a complex organic compound containing an allyloxy group, a carbonyl group, a benzylamino group, and an acetic acid group. Each of these groups has distinct chemical properties that would contribute to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the allyloxy group might participate in reactions with electrophiles, the carbonyl group could undergo addition reactions, and the acetic acid group could donate a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acetic acid could make it soluble in water, while the benzyl group could contribute to its lipophilicity .Scientific Research Applications
Plant Tissue Culture and Macro Propagation
(Allyloxycarbonylbenzylamino)-acetic acid: has potential applications in plant tissue culture, particularly in the macro propagation of plants like bananas. The compound can be used to modify growth media or as a synthetic analogue of naturally occurring plant hormones to enhance vegetative growth, increase the number of suckers, and improve root development .
Peptide and Protein Science
In peptide and protein science, protecting groups like (Allyloxycarbonylbenzylamino)-acetic acid are crucial for the synthesis of complex peptides and proteins. They allow for the temporary modification of amino acids, facilitating the creation of disulfide bridges and the labeling of peptides/proteins for various studies .
Drug Discovery and Development
The compound’s role as a protecting group makes it valuable in drug discovery and development. It can be used to protect functional groups during chemical reactions, ensuring that the desired pharmacological properties are retained in the final drug product .
Unnatural Amino Acid Synthesis
(Allyloxycarbonylbenzylamino)-acetic acid: can be employed in the synthesis of unnatural amino acids, which are integral to protein engineering. These amino acids can introduce new physicochemical properties to proteins, enhancing their stability and activity for therapeutic applications .
Structural Modification of Natural Products
The compound is useful in the structural modification of natural products. By introducing amino acids into natural products, researchers can improve solubility, activity, and reduce adverse effects, which is essential for the development of new medications .
Solid Support Applications in Chemistry
(Allyloxycarbonylbenzylamino)-acetic acid: is also applied in solid support chemistry, particularly in the protection of phenolic amino acids. This application is significant in the context of solid-phase peptide synthesis, where the compound aids in the efficient production of peptides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQEQWIKPDGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Allyloxycarbonylbenzylamino)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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